tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride: is an organic compound widely used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with (2S)-2-amino-3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: The compound is extensively used as a protecting group for amines in peptide synthesis. Its stability and ease of removal make it ideal for multi-step synthesis processes.
Biology: In biological research, the compound is used to modify amino acids and peptides, aiding in the study of protein structure and function.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including drug development and delivery systems.
Industry: In the chemical industry, it is used in the synthesis of various fine chemicals and pharmaceuticals, contributing to the production of high-value products.
Mechanism of Action
The compound exerts its effects primarily through the protection of amine groups. The tert-butyl carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. The hydrochloride salt enhances the solubility and stability of the compound, facilitating its use in various chemical processes.
Comparison with Similar Compounds
- tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate
- tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate acetate
- tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate sulfate
Uniqueness: The hydrochloride form of the compound offers enhanced solubility and stability compared to its counterparts. This makes it particularly useful in aqueous and polar solvent systems, providing greater versatility in various chemical reactions and processes.
Properties
CAS No. |
2408937-27-7 |
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Molecular Formula |
C8H19ClN2O3 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1 |
InChI Key |
ZWADBBYVXJJLSN-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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